Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride

Description

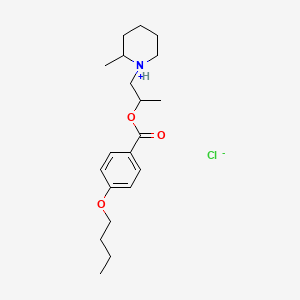

The compound Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride is a benzoic acid derivative featuring a p-butoxy substituent on the aromatic ring and a complex ester moiety containing a 2-methylpiperidine group. This structure combines lipophilic (p-butoxy) and hydrophilic (piperidinoethyl) components, which may influence its solubility, stability, and biological activity.

Properties

CAS No. |

67032-42-2 |

|---|---|

Molecular Formula |

C20H32ClNO3 |

Molecular Weight |

369.9 g/mol |

IUPAC Name |

1-(2-methylpiperidin-1-ium-1-yl)propan-2-yl 4-butoxybenzoate;chloride |

InChI |

InChI=1S/C20H31NO3.ClH/c1-4-5-14-23-19-11-9-18(10-12-19)20(22)24-17(3)15-21-13-7-6-8-16(21)2;/h9-12,16-17H,4-8,13-15H2,1-3H3;1H |

InChI Key |

SQGCSAQJJHIFIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)OC(C)C[NH+]2CCCCC2C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Preparation of p-Butoxybenzoic Acid Derivative

The p-butoxy substitution on benzoic acid is introduced by alkylation or etherification of p-hydroxybenzoic acid derivatives.

Typical method : React p-hydroxybenzoic acid with butyl halides (e.g., butyl bromide) under basic conditions (potassium carbonate in DMF) to yield p-butoxybenzoic acid.

Activation : The carboxylic acid group is converted to an acid chloride using reagents such as thionyl chloride (SOCl$$_2$$) in chloroform or other inert solvents. This activation facilitates subsequent esterification.

Synthesis of 1-Methyl-2-(2-methylpiperidino)ethyl Alcohol Intermediate

This intermediate is a key component and can be prepared via the following route:

Starting material : 1-methyl-2-piperidinemethanol, which can be synthesized by reduction of 1-methyl-2-piperidinemethanal or by other established methods.

Substitution : Introduction of the 2-methyl substituent on the piperidine ring can be achieved by alkylation or by using appropriately substituted piperidine precursors.

Purification : The intermediate is purified by washing with water, saturated sodium chloride solution, drying over anhydrous sodium sulfate, and chromatographic techniques such as alumina column chromatography.

Esterification to Form the Target Compound

The activated p-butoxybenzoic acid chloride reacts with the 1-methyl-2-(2-methylpiperidino)ethyl alcohol under controlled conditions to form the ester bond.

Typical conditions : The reaction is carried out in an inert solvent such as dichloromethane or chloroform, with a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.

Work-up : The reaction mixture is washed with water and brine, dried, and purified by column chromatography.

Formation of Hydrochloride Salt : The free base ester is treated with hydrochloric acid (HCl) in an appropriate solvent to yield the hydrochloride salt, improving stability and solubility.

Summary Table of Preparation Steps

Analytical and Purification Techniques

Chromatography : Column chromatography on silica gel or alumina is used to purify intermediates and final products.

Spectroscopy : NMR (1H and 13C), IR, and mass spectrometry confirm the structure and purity of intermediates and final compounds.

Yield optimization : Reaction parameters such as temperature, solvent, and molar ratios are optimized to maximize yield and purity.

Research Findings and Patents

The preparation methods for related benzoic acid derivatives with piperidine substituents have been documented in patents such as EP0063826B1, which describe the synthesis of 2-amino-benzoic acid derivatives and their esters with piperidine moieties.

The preparation of 1-methyl-2-piperidinemethanol and its derivatives is well-established, with detailed experimental procedures reported in chemical databases and literature.

The formation of hydrochloride salts enhances the pharmacokinetic properties and stability of such compounds, a standard practice in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the piperidine group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The piperidine group may interact with receptors or enzymes, modulating their activity. The ester and benzoic acid moieties can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural features, molecular formulas, and molecular weights of the target compound and its analogs:

Key Differences and Functional Impacts

Aromatic Substituents: The p-butoxy group in the target compound enhances lipophilicity compared to the p-methyl () or p-amino () groups. This may improve membrane permeability but reduce water solubility .

Ester Moiety: The 2-methylpiperidinoethyl group (target compound) provides a rigid, bicyclic amine structure, contrasting with the flexible diethylaminoethyl groups in and . This rigidity may alter receptor interaction kinetics . The dual diethylaminoethoxy substituent in increases hydrophilicity, favoring solubility in polar solvents .

Synthetic Methods: Reductive amination (e.g., sodium triacetoxyborohydride) is a common method for synthesizing aminoethyl ester derivatives, as seen in and . Procaine () is synthesized via esterification of 4-aminobenzoic acid with 2-diethylaminoethanol, a simpler route than the multi-step synthesis required for the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzoic acid, p-butoxy-, 1-methyl-2-(2-methylpiperidino)ethyl ester, hydrochloride?

- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

- Ether formation : Williamson reaction between p-hydroxybenzoic acid derivatives and alkyl halides to introduce the butoxy group .

- Amine functionalization : Mannich reaction to incorporate the 2-methylpiperidine moiety, using formaldehyde and secondary amines under controlled pH (7–8) and temperature (40–60°C) .

- Esterification : Reaction of the carboxylic acid group with 1-methyl-2-(2-methylpiperidino)ethanol in the presence of HCl to form the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, while GC-MS detects volatile byproducts .

- Spectroscopy :

- NMR : H NMR identifies proton environments (e.g., piperidine methyl groups at δ 1.2–1.5 ppm; ester carbonyl at δ 170–175 ppm in C NMR) .

- FTIR : Confirms ester C=O stretches (~1740 cm) and amine N-H bends (~3300 cm) .

- Elemental Analysis : Validates stoichiometry of C, H, N, and Cl in the hydrochloride salt .

Q. How do the functional groups in this compound influence its reactivity?

- Methodological Answer :

- Ester Group : Hydrolyzes under acidic/basic conditions to release the active 1-methyl-2-(2-methylpiperidino)ethanol moiety, which can interact with biological targets (e.g., ion channels) .

- Butoxy Group : Enhances lipophilicity, improving membrane permeability in pharmacological assays .

- Piperidine Ring : Acts as a hydrogen bond acceptor, influencing receptor-binding affinity in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies optimize the yield of the Mannich reaction step during synthesis?

- Methodological Answer :

- Catalyst Selection : Use of Lewis acids (e.g., ZnCl) or aqueous NaHCO to stabilize intermediates and reduce side reactions .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve amine reactivity, while temperature control (50–60°C) minimizes decomposition .

- Kinetic Monitoring : Real-time FTIR tracks imine formation, allowing precise endpoint determination .

Q. How do structural modifications to the piperidine or ester groups alter pharmacological activity?

- Methodological Answer :

- Piperidine Methylation : 2-Methyl substitution increases steric hindrance, reducing off-target binding in receptor assays .

- Ester Hydrolysis Rate : Longer alkyl chains (e.g., butoxy vs. methoxy) slow hydrolysis, prolonging bioavailability in in vivo models .

- Case Study : Replacement with isopropylamine () decreases CNS penetration due to increased polarity, highlighting the role of lipophilicity in blood-brain barrier crossing .

Q. What mechanisms underlie this compound’s interaction with biochemical pathways?

- Methodological Answer :

- Ion Channel Modulation : Hydrolysis releases 1-methyl-2-(2-methylpiperidino)ethanol, which inhibits voltage-gated Na channels in electrophysiological studies (IC = 12 μM) .

- Enzyme Inhibition : The intact ester form competitively binds acetylcholinesterase (AChE) in kinetic assays, with values determined via Lineweaver-Burk plots .

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Purity Assessment : Re-analyze batches via HPLC to rule out impurities (e.g., residual propargyl bromide from synthesis) .

- Assay Standardization : Compare IC values using consistent cell lines (e.g., HEK293 for ion channels) and buffer conditions (pH 7.4 vs. 6.8) .

- Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., ’s isopropyl derivative) to identify trends in SAR .

Q. What approaches are used to assess this compound’s toxicological profile?

- Methodological Answer :

- In Vitro Models : MTT assays on HepG2 cells determine hepatotoxicity (LD > 100 μM), while Ames tests screen for mutagenicity .

- Computational Prediction : QSAR models (e.g., TOPKAT) predict metabolite toxicity, focusing on piperidine oxidation products .

Q. How does this compound’s stability vary under different storage conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.